N-Dodecyl-N'-methylurea
Description
N-Dodecyl-N'-methylurea is a urea derivative characterized by a dodecyl (C12) alkyl chain attached to one nitrogen atom and a methyl group (-CH₃) on the adjacent nitrogen (Figure 1A, ). The dodecyl chain enhances hydrophobicity, while the methyl group may influence steric effects and hydrogen-bonding capacity, critical for interactions in biological or colloidal systems.
Properties
CAS No. |
39804-99-4 |
|---|---|
Molecular Formula |
C14H30N2O |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
1-dodecyl-3-methylurea |
InChI |
InChI=1S/C14H30N2O/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(17)15-2/h3-13H2,1-2H3,(H2,15,16,17) |
InChI Key |
FIGBTDOMBRNSSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Dodecyl-N’-methylurea can be synthesized through the nucleophilic addition of dodecylamine to methyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction can be represented as follows:
C12H25NH2+CH3NCO→C12H25NHCONHCH3
Industrial Production Methods
Industrial production of N-Dodecyl-N’-methylurea often involves the same synthetic route but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The urea group can participate in substitution reactions, where the alkyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
N-Dodecyl-N’-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of N-Dodecyl-N’-methylurea primarily involves its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the urea group can form hydrogen bonds with water molecules. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization of hydrophobic substances.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Urea Derivatives
Urea derivatives vary significantly in properties based on substituents. Key comparisons include:
Key Findings :
- Alkyl Chain Impact : The dodecyl chain in this compound likely enhances micelle formation compared to shorter-chain analogs (e.g., fenuron), improving surfactant efficacy but reducing water solubility .
Surfactant Comparisons
This compound shares surfactant-like features with quaternary ammonium compounds (QACs) but differs in mechanism:
Key Findings :
- Efficiency : QACs (e.g., BAC12, DDPAC) outperform urea derivatives in surface tension reduction and antimicrobial potency due to permanent positive charges .
- Biodegradability : this compound may exhibit better environmental compatibility than persistent QACs, as methylurea is metabolized by certain methylotrophic bacteria .
Thermal and Functional Stability
While this compound itself isn’t studied here, its urea backbone and alkyl chain suggest comparable thermal resilience, albeit with reduced crystallinity due to the flexible dodecyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
